molecular formula C14H11IN2O3 B14809740 2-iodo-N-(4-methyl-3-nitrophenyl)benzamide

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B14809740
M. Wt: 382.15 g/mol
InChI Key: QZZWXBUJSIOMPC-UHFFFAOYSA-N
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Description

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O3 It is a derivative of benzamide, characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(4-methyl-3-nitrophenyl)benzamide typically involves the iodination of N-(4-methyl-3-nitrophenyl)benzamide. One common method includes the reaction of N-(4-methyl-3-nitrophenyl)benzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, water, and acidic or basic conditions depending on the desired product.

Major Products Formed

    Substitution: Formation of N-(4-methyl-3-nitrophenyl)benzamide derivatives with different substituents replacing the iodine atom.

    Reduction: Formation of 2-amino-N-(4-methyl-3-nitrophenyl)benzamide.

    Oxidation: Formation of 2-iodo-N-(4-methyl-3-nitrophenyl)benzoic acid.

Scientific Research Applications

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-methyl-3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-methyl-N-(4-nitrophenyl)benzamide
  • 2-iodo-N-(4-methyl-3-nitrophenyl)benzoic acid
  • 2-iodo-N-(4-methyl-3-nitrophenyl)benzylamine

Uniqueness

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

2-iodo-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C14H11IN2O3/c1-9-6-7-10(8-13(9)17(19)20)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)

InChI Key

QZZWXBUJSIOMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

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